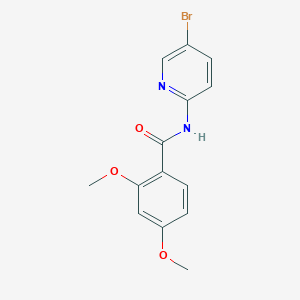![molecular formula C20H16Cl2N2O4 B243776 N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B243776.png)
N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide, also known as DCFDA, is a fluorescent dye that is widely used in scientific research. It is a derivative of fluorescein and is commonly used to measure reactive oxygen species (ROS) levels in cells.
作用机制
N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is a non-fluorescent molecule that is converted to a highly fluorescent molecule upon reaction with ROS. The mechanism of action involves the oxidation of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide by ROS to form the highly fluorescent DCF molecule. The fluorescence intensity of DCF is proportional to the amount of ROS present in the sample.
Biochemical and Physiological Effects:
N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is a relatively non-toxic molecule and does not have any known biochemical or physiological effects on cells. However, it is important to note that the presence of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide in cells may alter the ROS levels and affect the results of experiments.
实验室实验的优点和局限性
N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is a highly sensitive and specific dye that can measure ROS levels in cells with high accuracy. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, it is important to note that N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is not specific to any particular type of ROS and may react with other oxidizing agents in cells. Additionally, the presence of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide in cells may alter the ROS levels and affect the results of experiments.
未来方向
There are several future directions for the use of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide in scientific research. One potential direction is the development of more specific ROS probes that can differentiate between different types of ROS. Another direction is the use of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide in vivo to measure ROS levels in animal models. Additionally, the use of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide in combination with other fluorescent probes may provide more comprehensive information on the oxidative stress levels in cells.
合成方法
N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with acetic anhydride, followed by reaction with 4-methyl-1,2-phenylenediamine and furfurylamine. The final product is purified through column chromatography to obtain pure N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide.
科学研究应用
N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is commonly used in scientific research to measure ROS levels in cells. ROS are highly reactive molecules that can cause damage to cells and contribute to the development of various diseases. By measuring ROS levels, researchers can gain insight into the oxidative stress levels in cells and the potential role of ROS in disease development. N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is also used in flow cytometry and microscopy to visualize ROS in cells.
属性
分子式 |
C20H16Cl2N2O4 |
|---|---|
分子量 |
419.3 g/mol |
IUPAC 名称 |
N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H16Cl2N2O4/c1-12-4-6-14(23-20(26)18-3-2-8-27-18)10-16(12)24-19(25)11-28-17-7-5-13(21)9-15(17)22/h2-10H,11H2,1H3,(H,23,26)(H,24,25) |
InChI 键 |
GKUVCAIWQIVBOQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B243693.png)

![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B243701.png)
![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B243702.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B243704.png)


![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B243710.png)
![2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B243711.png)
![2-[(2-Methoxy-3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B243712.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B243715.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-propoxybenzamide](/img/structure/B243716.png)
